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Compound Name:
5-Bromoimidazo[1,2-a]pyridine-2-

carboxylic acid methyl ester

Cat. No.: B1517409 Get Quote

An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester (CAS: 1092351-65-9)

Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic framework recognized by

medicinal chemists as a "privileged structure."[1][2] Its unique arrangement of nitrogen atoms

and aromatic character confers favorable drug-like properties, leading to its incorporation into

numerous clinically successful therapeutic agents, including Zolpidem, Alpidem, and Saripidem.

[2][3] This bicyclic system serves as a versatile template for designing molecules that can

interact with a wide array of biological targets, demonstrating activities ranging from anticancer

to antiviral and anti-inflammatory.[2][4]

Within this important class of compounds, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
methyl ester (CAS Number: 1092351-65-9) emerges as a particularly valuable and strategic

building block for drug discovery and development.[5][6] Its structure is pre-functionalized with

two distinct and orthogonally reactive handles: a bromine atom at the C5 position and a methyl

ester at the C2 position. This design allows for selective, stepwise chemical modifications,

enabling the efficient generation of diverse molecular libraries. The C5-bromo group is an ideal

substrate for transition-metal-catalyzed cross-coupling reactions, while the C2-ester provides a

gateway to amides, acids, and other functionalities. This guide offers a comprehensive
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overview of this compound, detailing its physicochemical properties, a robust synthesis

strategy, its reactivity, and its application in modern medicinal chemistry.

Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester are summarized below. While exhaustive experimental data such as melting and boiling

points are not consistently published, vendor-supplied information and theoretical predictions

provide a solid foundation for its characterization.

Table 1: Core Physicochemical Properties

Property Value Source(s)

CAS Number 1092351-65-9 [5][7]

Molecular Formula C₉H₇BrN₂O₂ [5][6]

Molecular Weight 255.07 g/mol [5][6]

Appearance Solid [5]

MDL Number MFCD11109379 [5]

SMILES COC(=O)c1cn2c(Br)cccc2n1 [5]

InChI Key
CKKPLEFSWHGVNO-

UHFFFAOYSA-N
[5]

Spectroscopic Characterization (Predicted)
Detailed spectroscopic data (NMR, MS) can often be requested from suppliers.[6][8] Based on

the molecular structure, the following spectral features are anticipated:

¹ H NMR: The spectrum would exhibit distinct signals corresponding to the aromatic protons

on the pyridine ring, a singlet for the proton on the imidazole ring (C3-H), and a singlet

around 3.8-4.0 ppm for the methyl ester protons. The coupling patterns of the aromatic

protons would be indicative of their relative positions.
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¹³ C NMR: The carbon spectrum would show signals for the nine unique carbon atoms,

including the carbonyl carbon of the ester (around 160-165 ppm), aromatic carbons (110-150

ppm), and the methyl carbon of the ester (around 52 ppm).

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]+ and [M+2]+ peaks with approximately equal intensity, which is the

signature of a molecule containing one bromine atom. The primary peak would be observed

at m/z 254/256.

Synthesis and Mechanistic Rationale
The construction of the imidazo[1,2-a]pyridine core is efficiently achieved through

multicomponent reactions (MCRs), which offer significant advantages in terms of step

economy, atom economy, and operational simplicity. The Groebke-Blackburn-Bienaymé (GBB)

reaction is a powerful isocyanide-based MCR that is exceptionally well-suited for synthesizing

this scaffold.[7][9][10]

A robust and logical synthetic route to 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
methyl ester involves the acid-catalyzed condensation of three commercially available

components: (1) 2-amino-6-bromopyridine, (2) a glyoxal derivative (such as methyl glyoxylate),

and (3) an isocyanide (such as methyl isocyanoacetate).

Experimental Protocol (Proposed)
Step 1: Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in a suitable

solvent such as methanol or DMF (0.2 M), add methyl glyoxylate (1.1 eq) and methyl

isocyanoacetate (1.1 eq).

Step 2: Catalysis: Add a catalytic amount of a Lewis or Brønsted acid, such as perchloric

acid (HClO₄, 10 mol%) or scandium(III) triflate (Sc(OTf)₃, 10 mol%).[11] The use of an acid

catalyst is crucial for activating the imine intermediate toward nucleophilic attack by the

isocyanide.

Step 3: Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting

materials are consumed.
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Step 4: Workup and Purification: Upon completion, concentrate the reaction mixture under

reduced pressure. Purify the residue by column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-
Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.

Mechanistic Rationale
The GBB reaction proceeds through a well-established cascade mechanism. The initial step is

the condensation between the aminopyridine and the aldehyde to form an N-acylimine

intermediate. The acid catalyst protonates the imine, activating it for the subsequent

nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular cyclization

and subsequent aromatization to yield the stable imidazo[1,2-a]pyridine ring system.

2-Amino-6-bromopyridine +
Methyl Glyoxylate Imine Intermediate

 Condensation
 (-H₂O) 

Nitrile Adduct

 Nucleophilic Attack 

Isocyanide
Cyclized Intermediate

 Intramolecular
 Cyclization Final Product:

5-Bromoimidazo[1,2-a]pyridine-
2-carboxylic acid methyl ester

 Aromatization 

Click to download full resolution via product page

Caption: Proposed Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Chemical Reactivity & Applications in Drug
Discovery
The synthetic utility of this compound lies in its two chemically distinct functional groups, which

can be manipulated to create a vast chemical space around the imidazo[1,2-a]pyridine core.

A. Functionalization via the C5-Bromo Group
The bromine atom at the C5 position is a versatile handle for introducing molecular complexity

through transition-metal-catalyzed cross-coupling reactions. This allows for the strategic

installation of various substituents to probe structure-activity relationships (SAR).
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium

catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) allows for the formation of C-C bonds,

introducing aryl or heteroaryl groups.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes

provides access to alkynylated derivatives, which are valuable precursors and

pharmacophores.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines enables the

introduction of diverse amine functionalities (primary, secondary, anilines), which are critical

for modulating physicochemical properties and target interactions.

Heck Coupling: Reaction with alkenes under palladium catalysis can be used to append vinyl

groups.

B. Transformations of the C2-Methyl Ester
The ester group at the C2 position offers a secondary point for diversification.

Hydrolysis: Saponification of the methyl ester using a base like lithium hydroxide (LiOH) or

sodium hydroxide (NaOH) yields the corresponding carboxylic acid.

Amide Coupling: The resulting carboxylic acid is a key intermediate for forming amide bonds.

Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the acid

with a diverse range of amines, generating libraries of amide derivatives. This is a

cornerstone of modern medicinal chemistry for creating peptidomimetics and other bioactive

molecules.[9][11]
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Caption: Diversification potential of the title compound.

Handling, Storage, and Safety
As with any laboratory chemical, 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl
ester should be handled with appropriate care in a well-ventilated fume hood. Personal

protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

Storage: For long-term stability, the compound should be stored in a tightly sealed container

under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[8]

Safety: While specific toxicity data is limited, compounds of this class should be treated as

potentially harmful. Avoid inhalation of dust, and prevent contact with skin and eyes. In case

of exposure, follow standard laboratory first-aid procedures.

Conclusion
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester is more than just a chemical

intermediate; it is a strategically designed building block that provides an efficient entry point

into the medicinally significant imidazo[1,2-a]pyridine chemical space. Its synthesis via powerful
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multicomponent reactions and the presence of two orthogonal functional handles for

diversification make it an invaluable tool for researchers in drug discovery. By enabling the

rapid and systematic exploration of structure-activity relationships, this compound facilitates the

development of novel therapeutic agents targeting a wide spectrum of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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